molecular formula C18H18ClN3O6S B3453971 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide CAS No. 313238-52-7

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B3453971
CAS No.: 313238-52-7
M. Wt: 439.9 g/mol
InChI Key: GZAKLGXDOJYMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a morpholinylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Chlorination: Addition of the chloro group to the benzene ring.

    Sulfonylation: Attachment of the morpholinylsulfonyl group.

    Amidation: Formation of the benzamide linkage.

Each step requires specific reagents and conditions, such as concentrated acids for nitration, chlorinating agents like thionyl chloride, and sulfonyl chlorides for sulfonylation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methyl-5-nitrophenyl)benzamide: Lacks the morpholinylsulfonyl group.

    N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the chloro group.

    2-chloro-N-(2-methylphenyl)-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the nitro group.

Uniqueness

The presence of the chloro, nitrophenyl, and morpholinylsulfonyl groups in 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-methyl-5-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O6S/c1-12-2-3-13(22(24)25)10-17(12)20-18(23)15-11-14(4-5-16(15)19)29(26,27)21-6-8-28-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAKLGXDOJYMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155182
Record name 2-Chloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313238-52-7
Record name 2-Chloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313238-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide
Reactant of Route 4
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.